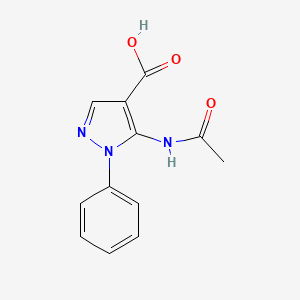

5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid

Übersicht

Beschreibung

This compound might belong to the class of organic compounds known as n-acyl-alpha amino acids. These are compounds containing an alpha amino acid which bears an acyl group at its terminal nitrogen atom .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds might be synthesized using Suzuki–Miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .Molecular Structure Analysis

The molecular structure of similar compounds involves an alpha amino acid bearing an acyl group at its terminal nitrogen atom .Chemical Reactions Analysis

The chemical reactions of similar compounds often involve acid-base reactions in aqueous solutions .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be analyzed based on multidimensional scaling of a large number of physical–chemical properties .Wissenschaftliche Forschungsanwendungen

-

5-Aminolevulinic Acid (5-ALA) in Microbiology and Biotechnology

- Summary : 5-ALA is a precursor for the biosynthesis of tetrapyrrole compounds and has broad applications in medical and agricultural fields . It has drawn much attention due to its potential application in many fields .

- Methods : Microbial production of 5-ALA has been regarded as an alternative to chemical synthesis methods, especially with the rapid development of metabolic engineering and synthetic biology . Two routes for 5-ALA biosynthesis exist in nature: the C4 pathway (the Shemin pathway) and the C5 pathway .

- Results : Recent advances on the application and microbial production of 5-ALA using novel biological approaches (such as whole-cell enzymatic-transformation, metabolic pathway engineering, and cell-free process) have been described and discussed .

-

Electrochemical Synthesis of Unnatural Amino Acids

- Summary : An electrochemical approach toward unnatural THF- and THP-containing amino acid derivatives has been disclosed . This relies on anodic decarboxylation-intramolecular etherification of inexpensive and readily available N-acetylamino malonic acid monoesters .

- Methods : The electrochemical oxidative decarboxylation under Hofer−Moest conditions has recently become increasingly popular to generate transient N-acetyliminium .

- Results : A successful bioisosteric replacement of the aminocyclohexane-1-carboxylic acid subunit by the THP-containing amino acid scaffold in cathepsin K inhibitor balicatib helped to reduce lipophilicity while retaining low nanomolar enzyme inhibitory potency and comparable microsomal stability .

-

Electrochemical Synthesis of Unnatural Amino Acids via Anodic Decarboxylation of N-Acetylamino Malonic Acid Derivatives

- Summary : This research discloses an electrochemical approach toward unnatural THF- and THP-containing amino acid derivatives that relies on anodic decarboxylation-intramolecular etherification of inexpensive and readily available N-acetylamino malonic acid monoesters .

- Methods : The decarboxylative cyclization proceeds under constant current conditions in an undivided cell in an aqueous medium without any added base .

- Results : A successful bioisosteric replacement of the aminocyclohexane-1-carboxylic acid subunit by the THP-containing amino acid scaffold in cathepsin K inhibitor balicatib helped to reduce lipophilicity while retaining low nanomolar enzyme inhibitory potency and comparable microsomal stability .

-

Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications

- Summary : 5-Aminolevulinic acid (5-ALA) is the key precursor for the biosynthesis of tetrapyrrole compounds, with wide applications in medicine, agriculture and other burgeoning fields .

- Methods : There are two biosynthetic pathways of it in nature, C4 pathway and C5 pathway respectively .

- Results : 5-ALA can be converted into protoporphyrin IX, which is a powerful photosensitizer to cause photosensitive effect . Therefore, 5-ALA is successfully used in the treatment of tumors and others diseases .

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

5-acetamido-1-phenylpyrazole-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11N3O3/c1-8(16)14-11-10(12(17)18)7-13-15(11)9-5-3-2-4-6-9/h2-7H,1H3,(H,14,16)(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZPBKDFIGECOWFC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=NN1C2=CC=CC=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50656758 | |

| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-(Acetylamino)-1-phenyl-1H-pyrazole-4-carboxylic acid | |

CAS RN |

51649-69-5 | |

| Record name | 5-Acetamido-1-phenyl-1H-pyrazole-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50656758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-Bromo-6-chloroimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519711.png)

![6-Bromoimidazo[1,2-a]pyridine hydrochloride](/img/structure/B1519720.png)